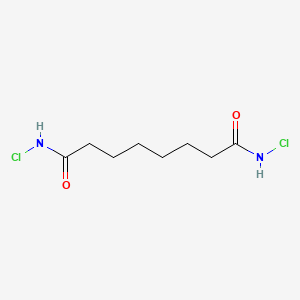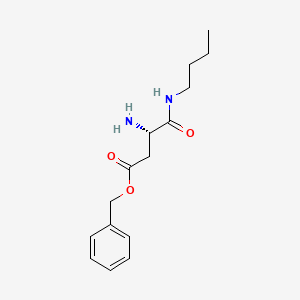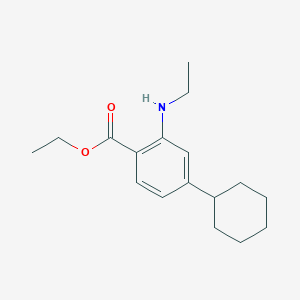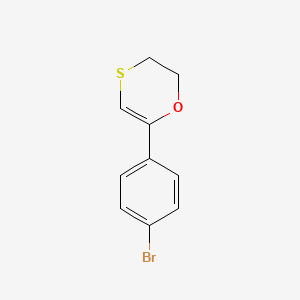
N~1~,N~8~-Dichlorooctanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~8~-Dichlorooctanediamide is an organic compound characterized by the presence of two chlorine atoms and an octanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dichlorooctanediamide typically involves the chlorination of octanediamide. One common method is the reaction of octanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the chlorination process, resulting in the formation of N1,N~8~-Dichlorooctanediamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Dichlorooctanediamide may involve a continuous flow process where octanediamide and thionyl chloride are fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
N~1~,N~8~-Dichlorooctanediamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, N1,N~8~-Dichlorooctanediamide can hydrolyze to form octanediamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH~3~) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution: Depending on the substituent, products can include N1,N~8~-dihydroxyoctanediamide or N1,N~8~-diaminooctanediamide.
Oxidation: Products may include octanediamide oxides.
Reduction: Products can include octanediamine.
Hydrolysis: The primary products are octanediamide and hydrochloric acid.
科学的研究の応用
N~1~,N~8~-Dichlorooctanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~8~-Dichlorooctanediamide involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition or activation of certain biochemical pathways, depending on the target molecule.
類似化合物との比較
Similar Compounds
N~1~,N~8~-Diacetylspermidine: This compound has a similar backbone but with acetyl groups instead of chlorine atoms.
N~1~,N~8~-Bis(2,3-dihydroxybenzoyl)spermidine: Another related compound with dihydroxybenzoyl groups.
N~1~,N~8~-Tetramethylnaphthalene-1,8-diamine: A compound with a naphthalene backbone and methyl groups.
Uniqueness
N~1~,N~8~-Dichlorooctanediamide is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
特性
CAS番号 |
61382-96-5 |
|---|---|
分子式 |
C8H14Cl2N2O2 |
分子量 |
241.11 g/mol |
IUPAC名 |
N,N'-dichlorooctanediamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6H2,(H,11,13)(H,12,14) |
InChIキー |
INAMRVWTBHSLTI-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)NCl)CCC(=O)NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)





![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)


